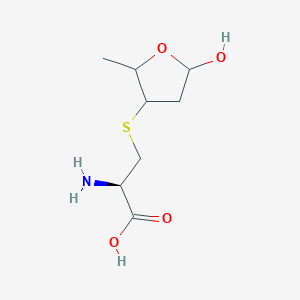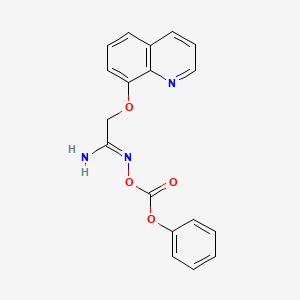
N-tert-Butyl-2,3-dihydro-1-benzofuran-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-2,3-dihydrobenzofuran-6-amine: is an organic compound that features a benzofuran ring system substituted with a tert-butyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3-dihydrobenzofuran with tert-butylamine under specific conditions to achieve the desired substitution . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyl)-2,3-dihydrobenzofuran-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(tert-Butyl)-2,3-dihydrobenzofuran-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets. The tert-butyl group and the amine group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butylamine: Shares the tert-butyl group but lacks the benzofuran ring.
2,3-Dihydrobenzofuran: Lacks the tert-butyl and amine groups.
tert-Butyl carbamate: Contains the tert-butyl group and an amine group but in a different structural context.
Uniqueness: N-(tert-Butyl)-2,3-dihydrobenzofuran-6-amine is unique due to the combination of the benzofuran ring with the tert-butyl and amine groups, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
CAS No. |
61070-36-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-tert-butyl-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)13-10-5-4-9-6-7-14-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
KFZRJKRIKVANFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC2=C(CCO2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


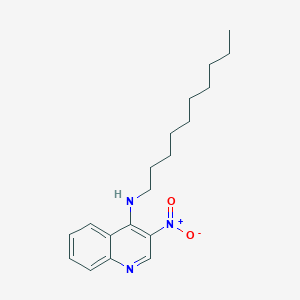
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)
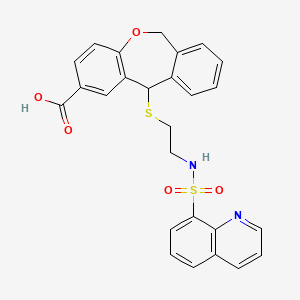
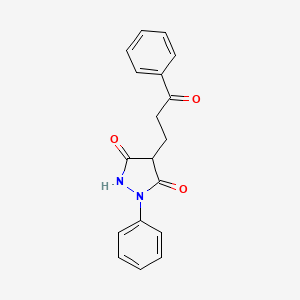
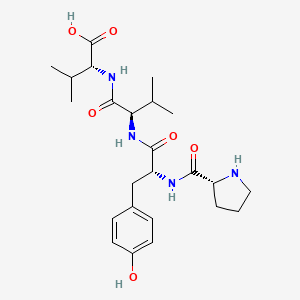
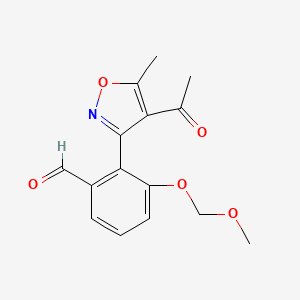
![Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-](/img/structure/B12899247.png)
![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)

![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)

